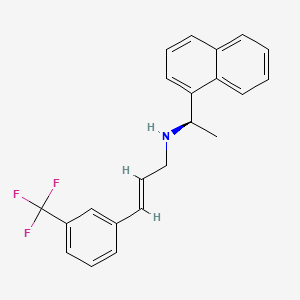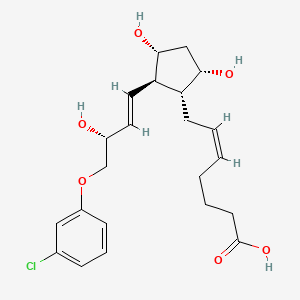
4-Hydroxy Estradiol 1-N7-Guanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy Estradiol 1-N7-Guanine is a derivative of Estradiol . Estradiol is the major estrogen secreted by the premenopausal ovary. Estrogens direct the development of the female genotype in embryogenesis and at puberty . It’s a potential biomarker for assessing the risk of developing a number of hormonally modified cancers, including breast cancer .
Synthesis Analysis
The formation of the 4-hydroxyestradiol-N (7)-guanine (4-OHE2-N (7)-guanine) adduct from the reaction of estradiol-3,4-quinone with DNA and its detection in vivo has been established .Molecular Structure Analysis
The molecular formula of 4-Hydroxy Estradiol 1-N7-Guanine is C23H27N5O4 . The IUPAC name is 2-amino-7- [ (8 R ,9 S ,13 S ,14 S ,17 S )-3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta [a]phenanthren-1-yl]-1 H -purin-6-one .Chemical Reactions Analysis
The formation of the 4-hydroxyestradiol-N (7)-guanine (4-OHE2-N (7)-guanine) adduct from the reaction of estradiol-3,4-quinone with DNA and its detection in vivo has been established .Physical And Chemical Properties Analysis
The molecular weight of 4-Hydroxy Estradiol 1-N7-Guanine is 437.5 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . The exact mass is 437.20630436 g/mol .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Hydroxy Estradiol 1-N7-Guanine, focusing on six unique fields:
Cancer Biomarkers
4-Hydroxy Estradiol 1-N7-Guanine (4-OHE2-1-N7-Gua) is a significant biomarker for assessing the risk of hormonally influenced cancers, such as breast cancer. The formation of this adduct from the reaction of estradiol-3,4-quinone with DNA has been established, and its detection in human urine samples suggests its potential as a non-invasive biomarker for early cancer detection .
DNA Adduct Formation Studies
This compound is crucial in studying DNA adduct formation, which is a process where chemicals bind to DNA, potentially causing mutations and cancer. Research has shown that 4-OHE2-1-N7-Gua can form depurinating DNA adducts, which are significant in understanding the mechanisms of chemical-induced carcinogenesis .
Oxidative Stress and DNA Damage
4-OHE2-1-N7-Gua is used to study oxidative stress and its impact on DNA. Under certain conditions, this adduct can oxidize to form 8-oxo-guanine derivatives, which are markers of oxidative DNA damage. This helps in understanding the role of oxidative stress in various diseases, including cancer .
Hormone Metabolism Research
This compound is also valuable in hormone metabolism research. By studying the formation and stability of 4-OHE2-1-N7-Gua, researchers can gain insights into the metabolic pathways of estrogens and their role in disease processes, particularly those related to hormonal imbalances .
Analytical Chemistry
In analytical chemistry, 4-OHE2-1-N7-Gua is used as a reference material for developing and validating analytical methods. Techniques such as HPLC and mass spectrometry are employed to detect and quantify this adduct in biological samples, aiding in the accurate measurement of estrogen-DNA interactions .
Toxicology Studies
This compound is utilized in toxicology to study the toxic effects of estrogen metabolites. By examining the formation of 4-OHE2-1-N7-Gua and its derivatives, researchers can better understand the toxicological implications of estrogen exposure and its potential link to cancer development .
作用機序
Target of Action
“4-Hydroxy Estradiol 1-N7-Guanine” is a biochemical used in proteomics research
Mode of Action
It is known that this compound is a metabolite of estrone , which suggests that it may interact with estrogen receptors or other targets associated with estrone metabolism.
Biochemical Pathways
It is known that estrogen 4-hydroxylation is the main metabolic pathway in the central nervous system . This suggests that “4-Hydroxy Estradiol 1-N7-Guanine” may be involved in this pathway.
Pharmacokinetics
It is known that this compound is a solid at room temperature and has a melting point of >250° c . This information may have implications for its bioavailability and pharmacokinetics.
Result of Action
It is known that 4-hydroxyestrone, an estrone metabolite with little estrogenic activity, has a strong neuroprotective effect against oxidative neurotoxicity . This suggests that “4-Hydroxy Estradiol 1-N7-Guanine” may have similar effects.
Action Environment
It is known that this compound should be stored at -20° c , which suggests that temperature may be an important environmental factor.
特性
IUPAC Name |
2-amino-7-[(8R,9S,13S,14S,17S)-3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-23-7-6-11-10(13(23)4-5-16(23)30)2-3-12-17(11)14(8-15(29)19(12)31)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-11,13,16,29-31H,2-7H2,1H3,(H3,24,26,27,32)/t10-,11+,13+,16+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKBGPSXUBCIFE-URRUNNDYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857771 |
Source


|
| Record name | 2-Amino-7-[(17beta)-3,4,17-trihydroxyestra-1,3,5(10)-trien-1-yl]-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy Estradiol 1-N7-Guanine | |
CAS RN |
178971-91-0 |
Source


|
| Record name | 2-Amino-7-[(17beta)-3,4,17-trihydroxyestra-1,3,5(10)-trien-1-yl]-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)






![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)


![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)


